molecular formula C19H23NO4 B5576634 N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B5576634
M. Wt: 329.4 g/mol
InChI Key: YBHIUGGUHVIMJV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-12-16(22-2)10-11-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHIUGGUHVIMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-propylphenol.

    Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.

    Final Product: The intermediate is then reacted with 4-propylphenol in the presence of a base (e.g., sodium hydroxide) to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s functional groups determine its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-butylphenoxy)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its physical, chemical, and biological properties. The presence of the propyl group may affect its lipophilicity and interaction with biological targets compared to similar compounds with different alkyl groups.

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